molecular formula C15H25N3O2S B12997797 1-(Dicyclohexylsulfamoyl)imidazole

1-(Dicyclohexylsulfamoyl)imidazole

Cat. No.: B12997797
M. Wt: 311.4 g/mol
InChI Key: ZCGAMXYETAKDDV-UHFFFAOYSA-N
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Description

N,N-Dicyclohexyl-1H-imidazole-1-sulfonamide is a chemical compound with the molecular formula C15H25N3O2S It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dicyclohexyl-1H-imidazole-1-sulfonamide typically involves the reaction of imidazole with dicyclohexylamine and a sulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

  • Imidazole is reacted with dicyclohexylamine in a suitable solvent such as dichloromethane.
  • Sulfonyl chloride is added dropwise to the reaction mixture while maintaining the temperature at around 0-5°C.
  • The reaction mixture is stirred for several hours at room temperature.
  • The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of N,N-Dicyclohexyl-1H-imidazole-1-sulfonamide may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can help in scaling up the production while maintaining the quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N,N-Dicyclohexyl-1H-imidazole-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted imidazole derivatives depending on the substituent introduced.

Scientific Research Applications

N,N-Dicyclohexyl-1H-imidazole-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various imidazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of N,N-Dicyclohexyl-1H-imidazole-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The imidazole ring can interact with metal ions and other functional groups, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dicyclohexyl-1H-imidazolium chloride: Similar in structure but contains a chloride ion instead of a sulfonamide group.

    1,5-Dicyclohexyl-1H-imidazole: Lacks the sulfonamide group, making it less reactive in certain chemical reactions.

Uniqueness

N,N-Dicyclohexyl-1H-imidazole-1-sulfonamide is unique due to the presence of both dicyclohexyl and sulfonamide groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H25N3O2S

Molecular Weight

311.4 g/mol

IUPAC Name

N,N-dicyclohexylimidazole-1-sulfonamide

InChI

InChI=1S/C15H25N3O2S/c19-21(20,17-12-11-16-13-17)18(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h11-15H,1-10H2

InChI Key

ZCGAMXYETAKDDV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)S(=O)(=O)N3C=CN=C3

Origin of Product

United States

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